molecular formula C18H15Cl2N3O3 B3462750 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-1,7-dimethylindol-3-yl)iminoacetamide

2-(2,4-dichlorophenoxy)-N-(2-hydroxy-1,7-dimethylindol-3-yl)iminoacetamide

Cat. No.: B3462750
M. Wt: 392.2 g/mol
InChI Key: ASDWABMJHIRRGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dichlorophenoxy)-N-(2-hydroxy-1,7-dimethylindol-3-yl)iminoacetamide is a synthetic organic compound that belongs to the class of phenoxy compounds. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and chemical research. The unique structure of this compound, featuring both phenoxy and indole moieties, suggests potential biological activity and utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-1,7-dimethylindol-3-yl)iminoacetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 2,4-dichlorophenol, is reacted with chloroacetic acid under basic conditions to form 2-(2,4-dichlorophenoxy)acetic acid.

    Indole Derivative Preparation: 2-hydroxy-1,7-dimethylindole is synthesized through a Fischer indole synthesis, involving the reaction of phenylhydrazine with a suitable ketone.

    Coupling Reaction: The phenoxy intermediate is then coupled with the indole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(2-hydroxy-1,7-dimethylindol-3-yl)iminoacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the indole ring can be oxidized to form a ketone.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The chlorine atoms on the phenoxy ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (pyridinium chlorochromate) or DMSO (dimethyl sulfoxide) in the presence of an acid.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a potential bioactive compound for studying cellular processes.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-1,7-dimethylindol-3-yl)iminoacetamide would depend on its specific biological target. Generally, compounds with phenoxy and indole moieties can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A simpler phenoxy compound with herbicidal activity.

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.

    N-(2-hydroxy-1,7-dimethylindol-3-yl)acetamide: A related indole derivative with potential biological activity.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(2-hydroxy-1,7-dimethylindol-3-yl)iminoacetamide is unique due to its combination of phenoxy and indole moieties, which may confer distinct biological properties and applications compared to its individual components or simpler analogs.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2-hydroxy-1,7-dimethylindol-3-yl)iminoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O3/c1-10-4-3-5-12-16(18(25)23(2)17(10)12)22-21-15(24)9-26-14-7-6-11(19)8-13(14)20/h3-8,25H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDWABMJHIRRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2C)O)N=NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,4-dichlorophenoxy)-N-(2-hydroxy-1,7-dimethylindol-3-yl)iminoacetamide
Reactant of Route 2
Reactant of Route 2
2-(2,4-dichlorophenoxy)-N-(2-hydroxy-1,7-dimethylindol-3-yl)iminoacetamide
Reactant of Route 3
Reactant of Route 3
2-(2,4-dichlorophenoxy)-N-(2-hydroxy-1,7-dimethylindol-3-yl)iminoacetamide
Reactant of Route 4
Reactant of Route 4
2-(2,4-dichlorophenoxy)-N-(2-hydroxy-1,7-dimethylindol-3-yl)iminoacetamide
Reactant of Route 5
2-(2,4-dichlorophenoxy)-N-(2-hydroxy-1,7-dimethylindol-3-yl)iminoacetamide
Reactant of Route 6
2-(2,4-dichlorophenoxy)-N-(2-hydroxy-1,7-dimethylindol-3-yl)iminoacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.